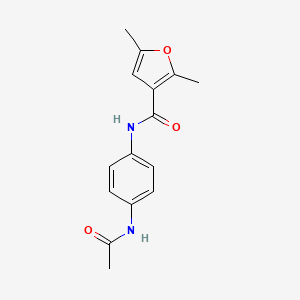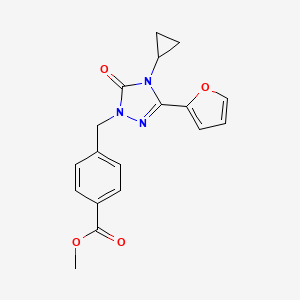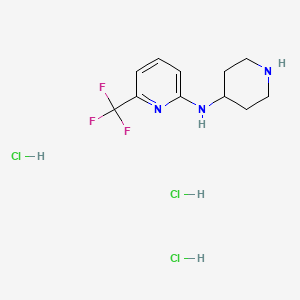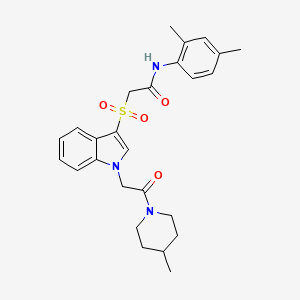![molecular formula C16H14F3N3O3S B2471647 8,9-dimetoxi-5-[(3,4,4-trifluoro-3-butenil)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-ona CAS No. 439109-31-6](/img/structure/B2471647.png)
8,9-dimetoxi-5-[(3,4,4-trifluoro-3-butenil)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
BenchChem offers high-quality 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente antimicrobiano
Este compuesto se ha estudiado por su potencial como agente antimicrobiano . Los derivados de este compuesto exhibieron actividad antifúngica potencial . Esto podría ser una contribución significativa considerando la creciente frecuencia de infecciones fúngicas invasivas y sistémicas y el número limitado de fármacos antifúngicos actualmente disponibles .
Inhibidor de PTP1B
El compuesto se ha investigado por su potencial como inhibidor de la proteína tirosina fosfatasa 1B (PTP1B) . PTP1B juega un papel clave en las vías de señalización que regulan diversas funciones celulares de los microorganismos y actúa como un regulador negativo en las vías de señalización de la insulina involucradas en la diabetes tipo 2 y otras enfermedades metabólicas .
Agente anticancerígeno
También se está explorando el potencial del compuesto como agente anticancerígeno . Los residuos activos de cisteína-215 y arginina-221 de PTP1B, con los que interactúa este compuesto, son conocidos por desempeñar un papel clave en diversas funciones celulares .
Anticonvulsivo
Las furocromonas, una clase de compuestos a la que pertenece este compuesto, se han estudiado por sus propiedades anticonvulsivas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones como la epilepsia .
Antiinflamatorio
Las furocromonas también se han investigado por sus propiedades antiinflamatorias . Esto podría hacerlas útiles en el tratamiento de afecciones caracterizadas por la inflamación .
Analgésico
Otra posible aplicación de las furocromonas es como analgésicos . Esto sugiere que podrían usarse en el manejo del dolor .
Antitubercular
Las furocromonas se han estudiado por sus propiedades antituberculares . Esto podría hacerlas valiosas en la lucha contra la tuberculosis .
Grupo protector para la porción tiol
El grupo 3,4-dimetoxi bencilo en el compuesto puede actuar como un grupo protector para la porción tiol, aumentando la solubilidad y la estabilidad del precursor . Este grupo puede eliminarse durante la formación de la monocapa, especialmente a temperatura elevada y en presencia de protones .
Propiedades
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)
![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2471567.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)

![methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2471573.png)


![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/new.no-structure.jpg)

![2-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2471587.png)
